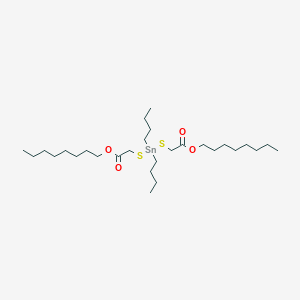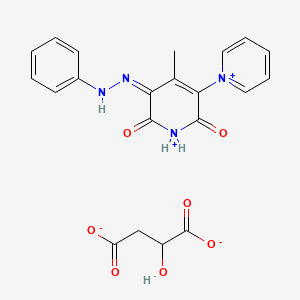
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione involves several steps. One common method includes the aldol condensation reaction, which is performed using density functional theory (DFT) computational methods to model the synthesis . The reaction conditions typically involve polarizable continuum cavity environments such as water or ethanol. The synthesis can be adjusted to obtain specific configurations of the product by altering the reaction temperature and other conditions.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is not fully understood. it is believed to act by interacting with specific molecular targets and pathways. The compound may reduce intermolecular forces between polymer chains, increasing flexibility and softness.
Comparación Con Compuestos Similares
Similar compounds to 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione include:
2,3-dihydroxybutanedioate: A tartaric acid anion with similar structural features.
Dioctyl 2-hydroxybutanedioate: Used as a plasticizer and lubricant in various applications.
Hydroxybutanedioic acid: A naturally occurring dicarboxylic acid found in fruits and used in food and beverage industries.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
68214-59-5 |
|---|---|
Fórmula molecular |
C21H20N4O7 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione |
InChI |
InChI=1S/C17H14N4O2.C4H6O5/c1-12-14(20-19-13-8-4-2-5-9-13)16(22)18-17(23)15(12)21-10-6-3-7-11-21;5-2(4(8)9)1-3(6)7/h2-11H,1H3,(H-,18,19,22,23);2,5H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
SRVTVXCADDRHGS-UHFFFAOYSA-N |
SMILES isomérico |
CC\1=C(C(=O)[NH2+]C(=O)/C1=N\NC2=CC=CC=C2)[N+]3=CC=CC=C3.C(C(C(=O)[O-])O)C(=O)[O-] |
SMILES canónico |
CC1=C(C(=O)[NH2+]C(=O)C1=NNC2=CC=CC=C2)[N+]3=CC=CC=C3.C(C(C(=O)[O-])O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


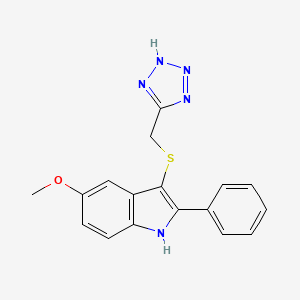
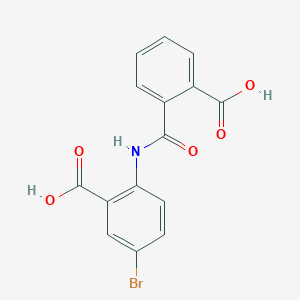
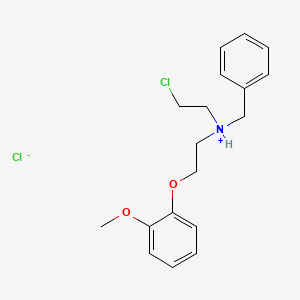
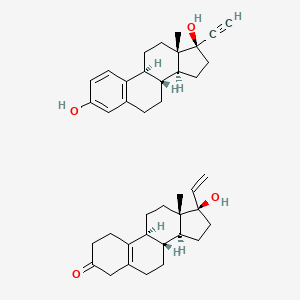
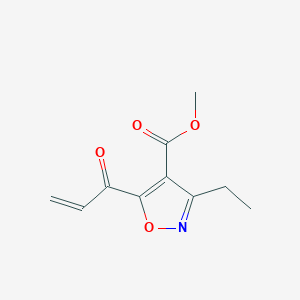
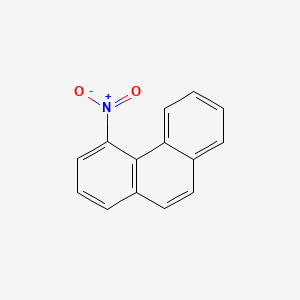
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
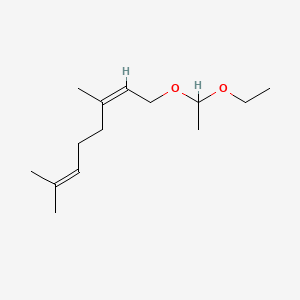
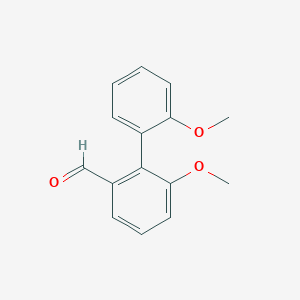
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
